Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide
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Overview
Description
Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide is a complex organic compound that features a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines . These reactions often involve the isomerization of iminium intermediates and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing environmentally friendly methods to ensure high yield and selectivity. The use of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: Involving cooxidants like H₂O₂ or TBHP.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the ammonium group.
Common Reagents and Conditions
Common reagents include transition metal catalysts and cooxidants. Reaction conditions often involve moderate temperatures and controlled pH to ensure the stability of the tetrahydroisoquinoline moiety .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydroisoquinoline compounds .
Scientific Research Applications
Ammonium, (3-(2-methyl-1,2,3,4-tetrahydroisoquinolinio)propyl)trimethyl-, dibromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets in the brain. It has been shown to affect dopamine metabolism and exhibit neuroprotective properties . The compound may inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
Properties
CAS No. |
64047-67-2 |
---|---|
Molecular Formula |
C16H28Br2N2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
trimethyl-[3-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)propyl]azanium;dibromide |
InChI |
InChI=1S/C16H28N2.2BrH/c1-17(2,3)11-7-12-18(4)13-10-15-8-5-6-9-16(15)14-18;;/h5-6,8-9H,7,10-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
ZHRWFZMWXXRCDX-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC=CC=C2C1)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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